molecular formula C20H22ClN3O3 B2591540 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049471-38-6

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2591540
CAS No.: 1049471-38-6
M. Wt: 387.86
InChI Key: MYHOJLJDQNLLGZ-UHFFFAOYSA-N
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Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound known for its significant pharmacological properties. It is primarily recognized for its role as a selective ligand for dopamine receptors, particularly the D4 subtype. This compound has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders.

Mechanism of Action

Mode of Action

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide acts as a potent and selective ligand for the D4 dopamine receptor . This means that it binds to this receptor with high affinity, triggering a series of biochemical reactions that lead to the receptor’s activation .

Biochemical Pathways

Upon binding to the D4 dopamine receptor, this compound activates a series of biochemical pathways. These pathways involve the release of secondary messengers, which then influence various cellular processes . The exact downstream effects depend on the specific cell type and the overall state of the nervous system.

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The activation of the D4 dopamine receptor by this compound can lead to various molecular and cellular effects. These effects can include changes in neuronal firing rates, alterations in gene expression, and modifications to synaptic plasticity . The exact effects depend on the specific context within the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene oxide to form 4-(4-chlorophenyl)piperazine.

    Coupling with Benzo[d][1,3]dioxole-5-carboxylic Acid: The piperazine intermediate is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires careful optimization of temperature, solvent, and reaction time to ensure maximum yield and purity.

    Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

    Automated Purification Systems: Employing automated systems for purification to handle large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interaction with dopamine receptors, particularly in the context of neurological studies.

    Medicine: Investigated for potential therapeutic applications in treating neuropsychiatric disorders such as schizophrenia and bipolar disorder.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide
  • N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide

Uniqueness

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific structural configuration, which confers high selectivity for the D4 dopamine receptor. This selectivity distinguishes it from other compounds that may have broader or different receptor affinities, making it particularly valuable in targeted neuropsychiatric research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-16-2-4-17(5-3-16)24-11-9-23(10-12-24)8-7-22-20(25)15-1-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHOJLJDQNLLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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